6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where acetylcholine binds. This allosteric binding can influence the receptor’s response to acetylcholine, potentially enhancing or inhibiting its activity .
Biochemical Pathways
This receptor is involved in various neurological and psychiatric disorders , suggesting that modulation of its activity could have broad effects on neural signaling pathways.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily related to its modulation of the M4 muscarinic acetylcholine receptor. By acting as an allosteric modulator, it could alter the receptor’s response to acetylcholine, thereby influencing cellular processes regulated by this receptor .
Analyse Biochimique
Biochemical Properties
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It exhibits inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in the necroptosis pathway .
Cellular Effects
In cellular assays, this compound has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it can effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, thereby preventing the progression of necroptosis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its potent inhibitory activity against RIPK1 suggests potential therapeutic applications at appropriate dosages .
Metabolic Pathways
Its interaction with RIPK1 suggests involvement in pathways related to necroptosis .
Transport and Distribution
Its interaction with RIPK1 suggests potential localization within cells where this enzyme is active .
Subcellular Localization
Its inhibitory activity against RIPK1 suggests potential localization to areas of the cell where this enzyme is active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . Another method includes the cyclization of pyridine derivatives using borohydride and calcium chloride as reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions and purification processes to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various hydrogenated forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one
Uniqueness
This compound is unique due to its specific structure and ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This property distinguishes it from other similar compounds, which may not exhibit the same level of biological activity or specificity .
Activité Biologique
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The structural framework of this compound allows for modifications that can enhance its biological activity. For instance, derivatives such as 4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been synthesized to investigate their specific interactions with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:
- In vitro Studies : Compounds derived from this scaffold have been tested against various cancer cell lines such as MDA-MB-231 and MCF-7 (breast cancer), as well as cervical carcinoma cell lines SiHa, HeLa, and CaSki. The results indicated significant cytotoxic effects at concentrations ranging from 50 μM to 300 μM .
Compound | Cell Line | Concentration (μM) | % Viability |
---|---|---|---|
1l | SiHa | 50 | 49.3 ± 4.12 |
HeLa | 50 | 79.9 ± 14.94 | |
CaSki | 50 | 16.8 ± 0.67 | |
SiHa | 300 | 16.8 ± 0.67 | |
HeLa | 300 | 18.8 ± 1.03 | |
CaSki | 300 | 13.3 ± 0.66 |
- Mechanism of Action : The anticancer activity is believed to result from the inhibition of key proteins involved in cell proliferation and survival pathways. For instance, interactions with microtubule dynamics have been suggested as a mechanism by which these compounds exert their effects .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. The mechanism may involve the inhibition of specific enzymes critical for microbial survival or replication .
Case Studies
- Breast Cancer Research : A study published in November 2023 evaluated a series of pyrrolo[3,4-b]pyridin-5-ones derived from the parent compound against breast cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory effects on cell viability and may serve as leads for drug development .
- Neurodegenerative Disease : Research has also explored the potential of these compounds as necroptosis inhibitors in neurodegenerative diseases. One particular derivative demonstrated significant binding affinity to receptor-interacting protein kinase 1 (RIPK1), suggesting a novel therapeutic approach for managing inflammation-related conditions .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNQXLXIIXDDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364031 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147739-88-6 | |
Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.